
1-(2,5-dimethylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Optoelectronic Materials
Quinazoline derivatives have been extensively researched for their applications in optoelectronic materials. These compounds are utilized in the creation of luminescent small molecules and chelate compounds, highlighting their role in photo- and electroluminescence. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for developing novel materials for electronic devices, including organic light-emitting diodes (OLEDs), image sensors, and colorimetric pH sensors. Their electroluminescent properties, especially when combined with other molecular fragments, enable the fabrication of highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova et al., 2018).
Medicinal Chemistry
In the realm of medicinal chemistry, quinazoline derivatives have shown a broad spectrum of biological activities. They possess anticancer, anti-inflammatory, diuretic, and antihypertensive properties. Specifically, they have been identified as potential therapeutic agents in treating neurological disorders, such as epilepsy and schizophrenia, through their role as competitive AMPA receptor antagonists. The exploration of N-sulfonylamino azinones, a class of quinazoline derivatives, has highlighted their preclinical importance and biological activities, underscoring the versatility of quinazoline structures in drug development (Elgemeie et al., 2019).
Environmental Applications
Quinazoline derivatives are also being explored for environmental applications, such as carbon capture and utilization (CCU). Research into ionic liquid-based catalysts for CO2 conversion into quinazoline-2,4(1H,3H)-diones demonstrates the potential of these compounds in addressing atmospheric CO2 levels. This approach utilizes the unique properties of ionic liquids, combined with quinazoline derivatives, to convert CO2 into value-added chemicals, offering a promising avenue for sustainable environmental management (Zhang et al., 2023).
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-16-10-11-17(2)18(12-16)15-27-21-9-7-6-8-20(21)25(29)28(26(27)30)19-13-22(31-3)24(33-5)23(14-19)32-4/h6-14H,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIVNVPOUWFITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

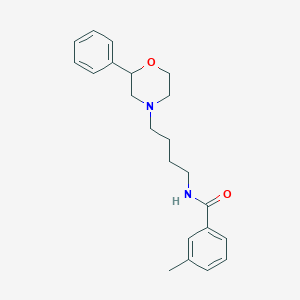
![N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
![N-(tert-butyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2716951.png)
![3-[5-(Methoxymethyl)furan-2-yl]morpholine](/img/structure/B2716952.png)
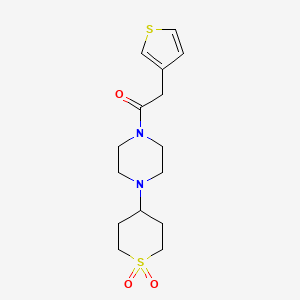


![Piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone](/img/structure/B2716959.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2716960.png)
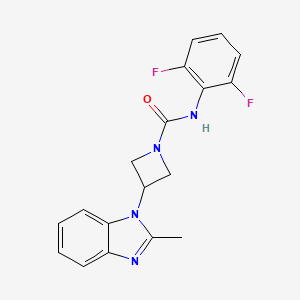
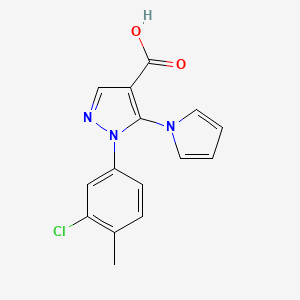
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716965.png)
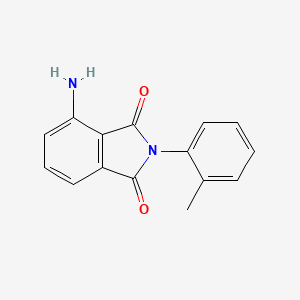
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2716968.png)